Uracil - 87009-12-9

Uracil

Catalog Number: EVT-10886084
CAS Number: 87009-12-9
Molecular Formula: C4H4N2O2
Molecular Weight: 112.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uracil is a common and naturally occurring pyrimidine nucleobase in which the pyrimidine ring is substituted with two oxo groups at positions 2 and 4. Found in RNA, it base pairs with adenine and replaces thymine during DNA transcription. It has a role as a prodrug, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and an allergen. It is a pyrimidine nucleobase and a pyrimidone. It is a tautomer of a (4S)-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one.
Uracil is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Uracil is a natural product found in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.
Uracil is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four nucleotide bases in the nucleic acid RNA.
See also: Pyrimidine (subclass of).
Overview

Uracil is a pyrimidine nucleobase, one of the four fundamental components of ribonucleic acid (RNA), alongside adenine, cytosine, and guanine. It is represented by the molecular formula C4H4N2O2C_4H_4N_2O_2 and has a molar mass of approximately 112.09 g/mol. Uracil plays a critical role in various biological processes, particularly in the synthesis of RNA, where it pairs with adenine through hydrogen bonding. Unlike deoxyribonucleic acid (DNA), where uracil is replaced by thymine, uracil's presence in RNA is essential for its function in genetic coding and protein synthesis .

Source

Uracil was first isolated in 1900 by Italian chemist Alberto Ascoli from yeast nuclein. Its name was derived from its association with uric acid, as it was initially discovered while attempting to synthesize derivatives of that compound. Uracil can be found naturally in various organisms, including yeast, bovine tissues, and certain plant species .

Classification

Uracil is classified as a pyrimidine, which is a type of heterocyclic aromatic organic compound characterized by a six-membered ring containing nitrogen atoms. In uracil's case, it contains two nitrogen atoms and exhibits both basic and acidic properties, making it a weak acid with a pK_a of approximately 9.38 for its acidic form .

Synthesis Analysis

Methods

Uracil can be synthesized through several methods, including:

  1. Biological Synthesis: In living organisms, uracil is synthesized from orotidine 5'-monophosphate (OMP) via decarboxylation catalyzed by the enzyme UMP synthase. This process involves the formation of uridine monophosphate (UMP), which is then phosphorylated to produce uridine diphosphate (UDP) and uridine triphosphate (UTP) .
  2. Chemical Synthesis: A notable synthetic route involves the condensation of orthoformate and acetate with urea in the presence of an alkali catalyst. This method allows for mild reaction conditions and high purity of the product. The typical reaction conditions include temperatures between 65-105 °C and reaction times ranging from 2 to 5 hours .

Technical Details

  • Raw Materials: Orthoformate, acetate, urea.
  • Catalysts: Sodium or potassium alkoxide.
  • Reaction Conditions: Mild temperatures (15-35 °C) for initial mixing followed by higher temperatures for condensation cyclization.
Molecular Structure Analysis

Uracil has a planar molecular structure characterized by its pyrimidine ring system. The electron diffraction studies indicate that the structure is nearly planar, allowing for effective stacking interactions in nucleic acids.

Structure Data

  • Molecular Formula: C4H4N2O2C_4H_4N_2O_2
  • Molecular Weight: 112.09 g/mol
  • Density: Approximately 1.442 g/cm³
  • Melting Point: Greater than 300 °C
  • Solubility: Soluble in water .
Chemical Reactions Analysis

Uracil participates in various chemical reactions:

  1. Oxidation: Under oxidative conditions, uracil can degrade to produce urea and maleic acid when treated with hydrogen peroxide in the presence of iron(II) ions or molecular oxygen .
  2. Alkylation and Nitration: Uracil can also undergo alkylation reactions and nitration under specific conditions.
  3. Phosphorylation: Uracil readily reacts with ribose sugars to form nucleotides such as UMP, UDP, and UTP, which are vital for cellular metabolism .

Technical Details

The reactivity of uracil is attributed to its electron-rich nitrogen atoms and the presence of multiple functional groups that can participate in electrophilic substitution reactions.

Mechanism of Action

In biological systems, uracil functions primarily as part of RNA synthesis:

  1. Base Pairing: Uracil pairs with adenine through two hydrogen bonds during RNA transcription.
  2. Nucleotide Formation: Uracil is phosphorylated to form UMP, which can be further converted into UDP and UTP through additional phosphorylation steps.
  3. Role as Allosteric Regulator: Uracil can act as an allosteric regulator for enzymes involved in nucleotide metabolism, influencing their activity without binding at the active site .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Color: Colorless.
  • Melting Point: Greater than 300 °C.
  • Solubility: Soluble in water.

Chemical Properties

  • Acidity: Weak acid with an acidic pK_a of approximately 9.38.
  • Reactivity: Reacts with halogens; capable of undergoing oxidation and other substitution reactions due to its functional groups .
Applications

Uracil has several scientific uses:

  1. Biochemical Research: It serves as a key component in RNA synthesis studies.
  2. Pharmaceuticals: Uracil derivatives are explored for their potential therapeutic applications in cancer treatment due to their ability to interfere with nucleic acid metabolism.
  3. Genetic Engineering: Used in techniques such as polymerase chain reaction (PCR) and cloning where RNA plays a crucial role .
Uracil in Nucleic Acid Biochemistry and Evolutionary Biology

Role of Uracil in RNA versus DNA: Evolutionary Implications

Uracil is a pyrimidine nucleobase fundamental to RNA structure, where it pairs with adenine via two hydrogen bonds during transcription and translation. In DNA, however, uracil is replaced by thymine (5-methyluracil), a substitution with profound evolutionary implications. The primary chemical distinction lies in thymine’s methyl group at the C5 position, which uracil lacks. This structural difference serves a critical purpose: preventing erroneous DNA repair. Cytosine spontaneously deaminates to uracil at an estimated rate of 100–500 events per day per human genome [2] [9]. If uracil were a natural component of DNA, repair enzymes would be unable to distinguish between bona fide uracil (from incorporated dUTP) and uracil resulting from cytosine deamination. The latter is mutagenic (causing C:G→T:A transitions), while the former is not [1] [8].

The evolutionary transition from RNA to DNA genomes likely favored thymine due to enhanced genomic stability. Thymine’s methyl group acts as a "tag," allowing cells to identify deamination-derived uracil as aberrant and remove it via base excision repair (BER) [1] [10]. This mechanism reduces mutation accumulation, particularly in large genomes. Phylogenetic evidence supports this advantage: while some bacteriophages (e.g., PBS1) and basal eukaryotes (e.g., trypanosomes) tolerate uracil in DNA, most complex organisms strictly enforce thymine substitution [1] [8]. The persistence of uracil in RNA is likely due to RNA’s shorter lifespan and reduced size, where transient errors are less detrimental [10].

Table 1: Functional Consequences of Uracil versus Thymine in Nucleic Acids

PropertyUracil in RNAUracil in DNAThymine in DNA
Natural occurrenceStandard baseAberrant (deamination/misincorporation)Standard base
Base pairingAdenineAdenine (if misincorporated)Adenine
Mutagenic potentialLow (transient molecules)High (C→U deamination causes C:G→T:A)Low (protected from misrepair)
Repair mechanismNot applicableBase excision repair (BER)Not applicable
Evolutionary advantageCost-efficient synthesisNonePrevents erroneous BER

Mechanisms of Cytosine Deamination and Uracil Misincorporation in Genomic Instability

Uracil appears in DNA through two primary pathways: cytosine deamination and dUTP misincorporation. Cytosine deamination is a hydrolytic process where cytosine loses an amino group, converting it to uracil and creating a U:G mismatch. This occurs spontaneously or enzymatically via activation-induced cytidine deaminase (AID) or apolipoprotein B editing complex (APOBEC) enzymes during immune diversification [2] [9]. If unrepaired before replication, DNA polymerases incorporate adenine opposite uracil, fixing a C:G→T:A mutation [7].

dUTP misincorporation arises when DNA polymerases incorporate deoxyuridine triphosphate (dUTP) instead of deoxythymidine triphosphate (dTTP) during replication. This error frequency depends on the dUTP:dTTP ratio, regulated by deoxythymidine triphosphatase (dUTPase). dUTPase hydrolyzes dUTP to deoxyuridine monophosphate (dUMP), simultaneously suppressing uracil incorporation and providing substrate for thymidylate synthase [8] [9]. Disruptions in de novo thymidylate synthesis—such as folate/vitamin B12 deficiencies or antifolate chemotherapy—elevate dUTP:dTTP ratios, increasing uracil misincorporation [2] [9]. For example:

  • Folate deficiency reduces 5,10-methylenetetrahydrofolate, impairing dUMP→dTMP conversion.
  • dUTPase knockout studies show embryonic lethality in mice due to massive uracil accumulation [8] [9].

Both uracil sources trigger genomic instability. Uracil-DNA glycosylases (UDGs) excise uracil, generating abasic sites. Subsequent cleavage by apurinic/apyrimidinic endonucleases creates single-strand breaks (SSBs). Closely spaced SSBs on opposite strands cause double-strand breaks (DSBs), leading to chromosomal rearrangements, apoptosis, or carcinogenesis [5] [9].

Uracil-DNA Glycosylases: Phylogenetic Distribution and Functional Divergence

Uracil-DNA glycosylases (UDGs) initiate base excision repair by cleaving the N-glycosidic bond between uracil and deoxyribose, releasing free uracil and creating an abasic site. These enzymes are classified into six families (I–VI) based on structure, substrate specificity, and phylogeny [3] [6]:

  • Family I (UNG): Found in bacteria, eukaryotes, and viruses. Excises uracil from single-stranded DNA (ssDNA), U:A pairs, and U:G mismatches (ssU > U:G > U:A). UNGs are highly efficient and conserved; human UNG removes ~99% of genomic uracil [6].
  • Family II (MUG/TDG): Mismatch-specific (e.g., Escherichia coli MUG targets U:G). Human thymine-DNA glycosylase (TDG) also excises thymine from T:G mismatches and is critical for epigenetic regulation [6].
  • Family III (SMUG): Eukaryote-specific; active on U:G, U:A, and oxidized uracil (5-hydroxymethyluracil) [6].
  • Families IV–VI: Thermophile- and archaea-specific, often containing iron-sulfur clusters. Family VI (e.g., Methanococcus jannaschii UDG) uniquely excises 8-oxoguanine [3] [6].

Phylogenomic analyses reveal widespread UDG gene loss and functional redundancy. For example:

  • 35% of bacterial lineages lack Family I UDGs but retain Families IV–V [3].
  • Family II enzymes are absent in archaea, suggesting thermophiles rely on Families IV–VI [6].
  • Eukaryotes deploy multiple UDG families (I, II, III), allowing tissue-specific repair [6].

Surprisingly, UDG loss does not correlate with reduced genomic G + C content, indicating compensatory mechanisms like enhanced mismatch repair or alternative UDG families [3]. This functional overlap underscores UDGs’ evolutionary flexibility.

Table 2: Phylogenetic Distribution and Substrate Specificity of UDG Families

FamilyRepresentativesSubstrate SpecificityPhylogenetic DistributionKey Features
I (UNG)Human UNG, E. coli UngssDNA, U:A, U:GBacteria, eukaryotes, virusesHighest activity; conserved motifs
II (TDG)Human TDG, E. coli MUGU:G, T:G (TDG); ethenocytosine (MUG)Eukaryotes, bacteriaMismatch-specific; epigenetic roles
III (SMUG)Human SMUG1U:G, U:A, 5-hydroxymethyluracilEukaryotes onlyBroad substrate range
IV–VIThermus thermophilus UDGU:G (IV, VI); ssDNA (IV)Thermophiles, archaeaIron-sulfur clusters; thermostable

Adaptive Significance of Thymine Substitution in DNA Across Domains of Life

Thymine’s evolutionary fixation in DNA exemplifies convergent adaptation to genomic stress. Key advantages include:

  • Mutation Suppression: Thymine prevents C→T transition mutations by segregating deamination products (uracil) from legitimate bases. In Escherichia coli, uracil exclusion reduces mutation rates by 10-fold compared to uracil-tolerant mutants [1] [8].
  • Replication Fidelity: dTTP’s methyl group enhances DNA polymerase discrimination against dUTP. Kinetic studies show polymerases incorporate dTTP 2–3× more efficiently than dUTP at equal concentrations [8] [9].
  • Transcriptional Accuracy: Uracil in promoter regions inhibits transcription factor binding. Thymine preserves regulatory element integrity; for example, TATA boxes require thymine for RNA polymerase II recruitment [6] [9].

Thymine biosynthesis is energetically costly, requiring folate-mediated one-carbon transfer. Despite this, its conservation highlights strong selective pressure. Exceptions prove the rule:

  • Bacteriophages (e.g., Bacillus subtilis phage PBS2) encode dUTPase inhibitors to force uracil incorporation, evading host restriction enzymes [1].
  • Vertebrate immunity exploits uracil via AID/APOBEC enzymes, deliberately deaminating cytosine in pathogen/viral DNA to induce lethal mutations [2] [9].
  • De novo gene birth in thymine-rich intergenic regions generates transmembrane polypeptides in yeast. These sequences emerge from non-genic DNA due to thymine’s codon bias (e.g., TTT = phenylalanine) [4].

Thus, thymine represents a universal solution to genomic instability, while uracil’s restricted role in DNA reflects context-dependent adaptations.

Properties

CAS Number

87009-12-9

Product Name

Uracil

IUPAC Name

1H-pyrimidine-2,4-dione

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)

InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N

Solubility

3.6 mg/mL

Canonical SMILES

C1=CNC(=O)NC1=O

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